Citalopram-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

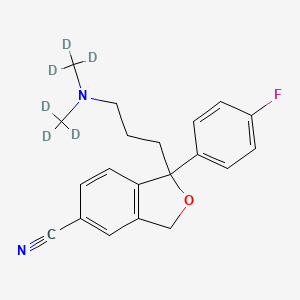

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Citalopram-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical methods due to its mass shift from the parent drug. This document details the synthetic pathways, experimental protocols, and purification techniques necessary to obtain high-purity this compound.

Overview of this compound

This compound, with the chemical name 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile, has the deuterium labels on the two methyl groups of the dimethylamino side chain. This specific labeling provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Citalopram in biological matrices.[1][2]

| Property | Value |

| Chemical Formula | C₂₀H₁₅D₆FN₂O |

| Molecular Weight | 330.43 g/mol [3] |

| CAS Number | 1190003-26-9[3] |

| Appearance | Off-white to light yellow solid[3] |

| Purity | >95% (HPLC) |

| Isotopic Enrichment | Typically >98% |

Synthetic Pathway

The most common and efficient synthesis of this compound involves a convergent approach, where the core heterocyclic structure and the deuterated side chain are synthesized separately and then coupled in the final step.

Caption: Synthetic overview for this compound.

Synthesis of the Citalopram Backbone

The synthesis of the non-deuterated core structure, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a well-established process.

Experimental Protocol:

-

Grignard Reaction: 5-Bromophthalide is reacted with a Grignard reagent, 4-fluorophenylmagnesium bromide, in an appropriate solvent such as tetrahydrofuran (THF). This reaction introduces the 4-fluorophenyl group at the 1-position of the phthalide ring.

-

Reduction and Cyclization: The resulting intermediate is then reduced, typically with a reducing agent like sodium borohydride, to form a diol. Subsequent acid-catalyzed cyclization yields 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.

-

Cyanation: The bromo group at the 5-position is then replaced with a cyano group. This is commonly achieved by reaction with copper(I) cyanide in a high-boiling solvent like dimethylformamide (DMF) or by using a palladium-catalyzed cyanation reaction.

Synthesis of the Deuterated Side Chain

The key to the synthesis of this compound lies in the preparation of the deuterated side chain, 3-(dimethyl-d6-amino)propyl chloride.

Experimental Protocol:

-

Reductive Amination: 3-Amino-1-propanol is subjected to a reductive amination reaction with a deuterated source of formaldehyde, such as paraformaldehyde-d2, and a deuterated reducing agent, for instance, sodium cyanoborodeuteride (NaBD₃CN) or sodium triacetoxyborodeuteride. This reaction introduces the two trideuteriomethyl groups onto the nitrogen atom to form 3-(dimethyl-d6-amino)-1-propanol.

-

Chlorination: The resulting deuterated amino alcohol is then converted to the corresponding chloride. A common method is the reaction with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane. This reaction should be performed with care to avoid side reactions.

Final Coupling and Purification

The final step involves the alkylation of the Citalopram backbone with the deuterated side chain.

Caption: Final coupling and purification workflow.

Experimental Protocol:

-

Alkylation: 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. The resulting anion is then reacted with 3-(dimethyl-d6-amino)propyl chloride to yield crude this compound. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and any residual non-deuterated Citalopram. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying this compound.[4][5][6][7]

| Parameter | Condition |

| Column | C18 stationary phase (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 µm)[4] |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV at 240 nm |

| Flow Rate | Dependent on column dimensions, typically 1 mL/min for analytical scale. |

For preparative HPLC, the conditions are scaled up with a larger column and higher flow rates to isolate a sufficient quantity of the purified product.

Crystallization

Crystallization is an effective final step for obtaining highly pure this compound. The free base can be crystallized from a suitable solvent system, such as a mixture of a non-polar solvent (e.g., heptane) and a more polar co-solvent. Alternatively, this compound can be converted to a salt, such as the hydrobromide or oxalate salt, which often have better crystalline properties, and then recrystallized.

Quality Control and Characterization

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Typical Results |

| Mass Spectrometry (MS) | Confirmation of molecular weight and assessment of isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (m/z 331.4 for [M+H]⁺). Isotopic distribution analysis to confirm the d6 labeling. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of the position of deuterium labels. | ¹H NMR will show the absence of signals for the N-methyl protons. ¹³C NMR will show a characteristic septet for the -CD₃ groups due to C-D coupling. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak with a purity of >98%. |

Quantitative Data Summary:

While specific yields can vary depending on the scale and optimization of the reactions, the following provides a general expectation for the synthesis of this compound.

| Step | Product | Expected Yield | Expected Purity (post-purification) |

| Backbone Synthesis | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 60-70% | >98% |

| Side Chain Synthesis | 3-(Dimethyl-d6-amino)propyl chloride | 50-60% | >95% |

| Final Coupling | This compound | 40-50% | >98% |

Isotopic Enrichment: The isotopic enrichment of the final this compound product should be greater than 98%, as determined by mass spectrometry.

Conclusion

The synthesis and purification of this compound require a multi-step process involving the preparation of a deuterated side chain and its subsequent coupling to the Citalopram backbone. Careful control of reaction conditions and rigorous purification are essential to obtain a final product with high chemical and isotopic purity. The detailed methodologies and analytical techniques described in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important analytical standard.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C20H21FN2O | CID 45038689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]

Citalopram-d6 mechanism of action as an internal standard

An In-depth Technical Guide on the Core Mechanism of Action of Citalopram-d6 as an Internal Standard

Introduction

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices like plasma or serum, achieving accuracy and precision is paramount. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools, but they are susceptible to variations in sample preparation and matrix effects. To correct for these potential errors, an internal standard (IS) is employed. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, the deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram, serves as an exemplary internal standard for the bioanalysis of Citalopram.[1][2] This guide elucidates the core mechanism by which this compound functions to ensure robust and reliable quantification.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of this compound is a practical application of isotope dilution mass spectrometry. The fundamental principle is that a known quantity of the isotopically labeled standard (this compound) is added to every sample, calibrator, and quality control sample at the beginning of the analytical process.[3]

Core Mechanism:

This compound is chemically and structurally identical to Citalopram, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This subtle change in mass has profound implications for its function as an internal standard:

-

Physicochemical Similarity : Because the chemical properties are nearly identical, this compound behaves just like the unlabeled analyte (Citalopram) during every step of the sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

-

Chromatographic Co-elution : In liquid chromatography, this compound has virtually the same retention time as Citalopram. This co-elution is critical because both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the exact same matrix conditions.

-

Correction for Matrix Effects : Matrix effects (ion suppression or enhancement) are a major source of variability in LC-MS/MS analysis. Since both analyte and internal standard co-elute, they experience the same degree of signal suppression or enhancement.

-

Mass-Based Distinction : Despite their identical behavior, the mass spectrometer can easily distinguish between Citalopram (Molecular Weight: ~324.39 g/mol ) and this compound (Molecular Weight: ~330.4 g/mol ) due to the mass difference.[4]

By measuring the ratio of the analyte's response to the internal standard's response, the system effectively cancels out variations from sample loss and matrix effects, leading to highly accurate and precise quantification.[6]

Caption: Logical workflow of isotope dilution using this compound.

Context: Pharmacological Action of Citalopram

To understand why quantifying Citalopram is important, a brief overview of its pharmacological mechanism is necessary. Citalopram is an SSRI used to treat major depressive disorder.[7][8] It functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of available serotonin to act on postsynaptic receptors.[7][9][10] Therapeutic drug monitoring, supported by accurate quantification, is crucial for optimizing treatment and avoiding adverse effects.

Caption: Citalopram blocks the serotonin transporter (SERT).

Experimental Protocols

A robust analytical method is key to leveraging the benefits of this compound. The following is a representative LC-MS/MS protocol synthesized from validated methods.[3][11]

3.1. Sample Preparation (Protein Precipitation)

-

Aliquot : Transfer 100 µL of human plasma, serum, or whole blood into a 1.5 mL microcentrifuge tube.

-

Spiking : Add 200 µL of the internal standard working solution (e.g., this compound in acetonitrile at 100 ng/mL) to each sample.[3]

-

Precipitation : Add 100 µL of 0.2 M zinc sulfate to induce protein precipitation.[3]

-

Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 2,000 xg) for 10 minutes to pellet the precipitated proteins.[3]

-

Dilution & Transfer : Carefully transfer the supernatant to a new plate or vial and dilute 1:10 with water containing 0.1% formic acid prior to injection.[3]

Caption: Experimental workflow for sample preparation.

3.2. LC-MS/MS Conditions

The separation and detection parameters are critical for resolving the analyte from matrix components and for sensitive detection.

| Parameter | Condition |

| LC Column | Kinetex Biphenyl (50 x 3.0 mm) or equivalent C8/C18 column.[11][12] |

| Mobile Phase A | 0.1% Formic Acid in Water.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[11] |

| Flow Rate | 0.7 mL/min.[11] |

| Gradient | Start at 20% B, increase to 65% B over 1.8 min, then to 75% B at 2.2 min.[11] |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Analysis

4.1. Mass Spectrometry Data

In MS/MS, a precursor ion (Q1) is selected and fragmented into product ions (Q3). Monitoring a specific precursor-to-product transition enhances selectivity.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |

| Citalopram | 325.2 | 109.0 | 25 V[3] |

| This compound (IS) | 331.2 | 112.0 or 115.0 | ~25 V |

Note: The exact m/z for this compound transitions may vary slightly based on the specific fragmentation pattern.

4.2. Method Performance Data

The use of this compound enables the development of methods with excellent performance characteristics, as summarized from a representative study.[3]

| Parameter | Value |

| Linear Range | 10–500 ng/mL[3] |

| Intraday Precision (%RSD) | < 8.8%[3] |

| Interday Precision (%RSD) | < 8.6%[3] |

| Intraday Accuracy (% Bias) | 93.7% – 108.1%[3] |

| Interday Accuracy (% Bias) | 97.2% – 105.6%[3] |

Conclusion

This compound is the gold standard for the quantitative analysis of Citalopram in complex matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution. By being chemically identical but mass-distinct, it co-elutes with the analyte and experiences identical behavior during sample processing and ionization. This allows it to effectively normalize for variations in extraction recovery and matrix-induced signal fluctuations. The resulting ratio of analyte to internal standard provides a stable and reliable signal for constructing calibration curves, enabling the highly accurate, precise, and robust quantification required for clinical toxicology, therapeutic drug monitoring, and forensic analysis.[1]

References

- 1. This compound 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1190003-26-9 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. This compound | C20H21FN2O | CID 45038689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1190003-26-9 | LGC Standards [lgcstandards.com]

- 6. texilajournal.com [texilajournal.com]

- 7. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. researchgate.net [researchgate.net]

Citalopram-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Citalopram-d6. The following sections detail storage recommendations, stability under various stress conditions, and a generalized experimental protocol for stability assessment. The metabolic and degradation pathways are also illustrated to provide a complete understanding of the molecule's behavior.

Introduction

This compound is the deuterium-labeled version of Citalopram, a widely used selective serotonin reuptake inhibitor (SSRI). It serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Citalopram in biological matrices. Understanding the stability and optimal storage conditions of this compound is critical to ensure its integrity and the accuracy of experimental results. While comprehensive stability data for the deuterated form is not extensively published, the stability profile of its non-deuterated counterpart, Citalopram, provides a strong and relevant proxy. This guide summarizes the available information for this compound and supplements it with stability data for Citalopram.

Recommended Storage Conditions for this compound

To maintain its chemical integrity and purity, this compound should be stored under specific conditions. The following table summarizes the recommended storage temperatures for both neat (solid) form and in solution, based on information from various suppliers.

| Form | Storage Temperature | Duration |

| Neat (Solid/Powder) | -20°C | Long-term |

| 4°C | Short-term | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Stability Profile and Degradation

While specific quantitative stability data for this compound is limited in publicly available literature, extensive studies have been conducted on the non-deuterated form, Citalopram. The degradation pathways and stability under stress conditions are expected to be highly similar for this compound. Forced degradation studies on Citalopram have identified its susceptibility to hydrolysis, oxidation, and photolysis.

Summary of Forced Degradation Studies on Citalopram

The following table summarizes the percentage of degradation of Citalopram under various stress conditions as reported in the literature. These values provide an indication of the conditions under which this compound may also be susceptible to degradation.

| Stress Condition | Parameters | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 17.45% | [1] |

| Alkaline Hydrolysis | 0.1 M NaOH | 33.7% | [1] |

| Oxidative | 3% H₂O₂ | 26.75% | [1] |

| Thermal | 48 hours | 0.15% | [1] |

| Photolytic | 72 hours (UV light) | 0.21% | [1] |

Metabolic Pathway of Citalopram

Citalopram is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolites are formed through N-demethylation. The metabolic pathway is crucial for understanding the in vivo fate of the drug.

Metabolic Pathway of Citalopram

Degradation Pathway of Citalopram

Forced degradation studies have identified several key degradation products of Citalopram. The following diagram illustrates the formation of these products under stress conditions.

Forced Degradation Pathway of Citalopram

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of this compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose. The following is a generalized protocol based on methods developed for Citalopram.

Objective

To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Ammonium acetate

-

Formic acid (or other suitable buffer components)

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for alkaline hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and ammonium acetate buffer (pH adjusted) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study and the development of a stability-indicating method.

Workflow for Stability-Indicating Method Development

Procedure

-

Preparation of Standard and Sample Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat.

-

Alkaline Hydrolysis: Treat the drug solution with a suitable concentration of base (e.g., 0.1 M NaOH) at room temperature or with heating.

-

Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose the drug solution to UV or fluorescent light.

-

-

Sample Analysis: Analyze the stressed samples by RP-HPLC.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Conclusion

The stability and proper storage of this compound are paramount for its effective use as an internal standard in research and drug development. The recommended long-term storage condition for solid this compound is -20°C. While specific stability data for the deuterated compound is not widely available, the known degradation pathways of Citalopram under hydrolytic, oxidative, and photolytic stress provide a reliable indication of its stability profile. The provided experimental workflow offers a robust framework for researchers to assess the stability of this compound in their specific applications. Adherence to these guidelines will ensure the integrity of the standard and the reliability of the resulting analytical data.

References

An In-depth Technical Guide to the Isotopic Labeling of Citalopram-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram. This document details its synthesis, characterization, and primary applications, with a focus on its use as an internal standard in bioanalytical method development and pharmacokinetic studies.

Introduction to this compound

This compound is a stable isotope-labeled version of Citalopram where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the parent compound, Citalopram, while retaining nearly identical chemical and physical properties. This key characteristic makes this compound an ideal internal standard for quantitative analysis of Citalopram in complex biological matrices using mass spectrometry-based methods.[1][2] The labeling at the N-methyl groups is strategically chosen as this part of the molecule is involved in metabolic processes.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in analytical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | [3][4] |

| Molecular Formula | C₂₀H₁₅D₆FN₂O | [1][2] |

| Molecular Weight | 330.43 g/mol | [1][2][4] |

| Exact Mass | 330.2015 Da | [4] |

| CAS Number | 1190003-26-9 | [1][2][4] |

| Appearance | Solid (Off-white to light yellow) | [1] |

| Purity | >95% (HPLC) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Analytical Characterization

The structural integrity and isotopic enrichment of this compound are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Analytical Characterization Data for this compound

| Technique | Key Findings |

| ¹H NMR | Absence of signals corresponding to the N-methyl protons, confirming successful deuteration. |

| ¹³C NMR | Signals corresponding to the deuterated methyl carbons will show a characteristic splitting pattern due to C-D coupling. |

| Mass Spectrometry (MS) | The molecular ion peak will be observed at m/z 331.3 [M+H]⁺, which is 6 mass units higher than that of unlabeled Citalopram.[5] |

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

Isotopic Labeling of Citalopram

The synthesis of this compound typically involves the introduction of deuterium at the N,N-dimethylamino moiety of Citalopram or its precursors. A common and efficient strategy is the reductive amination of N-desmethylcitalopram using a deuterated formaldehyde source, or the alkylation of N,N-didesmethylcitalopram with a deuterated methylating agent.

Proposed Synthetic Protocol: Reductive Amination of N-Desmethylcitalopram

This protocol describes a plausible method for the synthesis of this compound starting from N-desmethylcitalopram.

Materials:

-

N-Desmethylcitalopram

-

Paraformaldehyde-d₂

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-desmethylcitalopram in anhydrous methanol.

-

Addition of Reagents: To the stirred solution, add paraformaldehyde-d₂ followed by the portion-wise addition of sodium cyanoborohydride or STAB.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry as described in Section 2.1.

The following diagram illustrates the proposed synthetic workflow.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalysis, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocol: Quantification of Citalopram in Human Plasma

Sample Preparation:

-

Spiking: To a 100 µL aliquot of human plasma, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Dilution: Dilute the supernatant with a suitable aqueous solution (e.g., 0.1% formic acid in water) before injection.

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transitions for both Citalopram and this compound.

Table 3: Exemplary MRM Transitions for Citalopram and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Citalopram | 325.2 | 109.1 |

| This compound | 331.3 | 109.0 |

Note: The specific product ions may vary depending on the instrument and collision energy used.

The following diagram illustrates the workflow for a typical bioanalytical assay using this compound.

Role in Understanding Citalopram's Metabolic Pathway

While this compound is primarily used as an internal standard, its synthesis and use are informed by the metabolic fate of Citalopram. Citalopram is metabolized in the liver by cytochrome P450 enzymes, primarily through N-demethylation.

The major metabolic steps are:

-

N-demethylation to Desmethylcitalopram (DCT): Catalyzed mainly by CYP2C19 and CYP3A4.

-

Further N-demethylation to Didesmethylcitalopram (DDCT): Catalyzed by CYP2D6.

The following diagram illustrates the metabolic pathway of Citalopram.

The stability of the deuterium labels on the N-methyl groups of this compound during these metabolic processes is crucial for its function as an internal standard. As the demethylation process removes the entire methyl group (CD₃), the remaining metabolites will not interfere with the mass spectrometric detection of the deuterated parent compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its synthesis via deuteration of the N-methyl groups provides a stable, reliable internal standard for the accurate quantification of Citalopram in biological samples. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a valuable resource for professionals working with this important analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C20H21FN2O | CID 45038689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1190003-26-9 | LGC Standards [lgcstandards.com]

- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Citalopram-d6 supplier and quality specifications

An In-depth Whitepaper on Suppliers, Quality Specifications, and Analytical Methodologies for a Key Internal Standard in Pharmaceutical Research.

This technical guide provides a comprehensive overview of Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram. Designed for researchers, scientists, and drug development professionals, this document details available suppliers, in-depth quality specifications, and the experimental protocols crucial for its application as an internal standard in pharmacokinetic and metabolic studies.

Introduction to this compound

Citalopram is a widely prescribed antidepressant used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social phobia.[1] Its mechanism of action involves the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3][4] this compound, in which six hydrogen atoms on the N-dimethyl groups have been replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of Citalopram in biological matrices. The stable isotope labeling ensures that this compound has nearly identical chemical and physical properties to the parent drug, but a distinct molecular weight, allowing for precise quantification using mass spectrometry-based methods.[5][6]

Suppliers and Product Offerings

A variety of reputable suppliers offer this compound in different formulations to cater to diverse research needs. The most common forms include the neat (powder) compound, and solutions in organic solvents, typically methanol, at certified concentrations. It is also available as hydrobromide or oxalate salts.

| Supplier | Product Form | Available Formulations | CAS Number | Molecular Formula |

| LGC Standards | Neat, Exact Weight | Powder | 1190003-26-9 | C₂₀H₁₅D₆FN₂O |

| Cerilliant (via Sigma-Aldrich, USA MedPremium) | Solution, Certified Reference Material | 100 µg/mL in methanol (as free base) | 1190003-26-9 | C₂₀H₁₅D₆FN₂O · HBr |

| MedchemExpress | Neat, Oxalate Salt | Powder | 1190003-26-9 | C₂₀H₁₅D₆FN₂O |

| Santa Cruz Biotechnology | Neat | Powder | 1190003-26-9 | C₂₀H₁₅D₆FN₂O |

| Simson Pharma Limited | Oxalate Salt | Powder | 1246819-94-2 | C₂₀H₁₅D₆FN₂O · C₂H₂O₄ |

Quality Specifications

The quality of this compound is paramount for its use as an internal standard. Suppliers typically provide a Certificate of Analysis (CoA) detailing key quality parameters. While specific values are lot-dependent, the following table summarizes the general quality specifications.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥95% (typically >98%) | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) |

| Isotopic Enrichment | Reportable | Mass Spectrometry (MS) |

| Identity Confirmation | Consistent with structure | ¹H-NMR, Mass Spectrometry |

| Concentration (for solutions) | Certified value ± uncertainty (e.g., 100 µg/mL ± 2%) | Gravimetric preparation, validated with LC-MS/MS |

Experimental Protocols

Accurate and reproducible quantification of Citalopram using this compound as an internal standard relies on well-defined experimental protocols. Below are detailed methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Develosil ODS HG-5, 5 µm, 15 cm x 4.6 mm i.d.).[7]

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm.[7]

-

Injection Volume: 20 µL.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and determine the area of the main peak.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Quantification in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the use of this compound as an internal standard for the quantification of Citalopram in human serum.

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

To 100 µL of serum sample, add 100 µL of a protein precipitation agent (e.g., 0.2 M zinc sulfate).

-

Add 200 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).[8]

-

Vortex and centrifuge the sample.

-

Dilute the supernatant with water containing 0.1% formic acid before injection.[8]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Citalopram: Q1/Q3 (e.g., 325.2 -> 109.0)

-

This compound: Q1/Q3 (e.g., 331.3 -> 109.0)[1]

-

-

-

Quantification: The concentration of Citalopram in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Citalopram

Citalopram's therapeutic effect stems from its selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This action blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter. The elevated serotonin levels then enhance signaling at postsynaptic 5-HT receptors, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[2][3]

Caption: Mechanism of action of Citalopram as a selective serotonin reuptake inhibitor (SSRI).

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Citalopram in a biological matrix using this compound as an internal standard.

Caption: A generalized workflow for the quantification of Citalopram using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and precision of quantitative analyses of Citalopram. This guide has provided an overview of the key suppliers, quality specifications, and analytical methodologies associated with this compound, offering a valuable resource for scientists and professionals in the field of drug development and analysis. The provided diagrams of the signaling pathway and experimental workflow further clarify its application and mechanism of action.

References

- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 3. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tijer.org [tijer.org]

- 8. agilent.com [agilent.com]

Foundational Research on Deuterated Citalopram Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research and rationale behind the development of deuterated citalopram analogs. While specific preclinical and clinical data on these proprietary compounds are not extensively published, this whitepaper synthesizes the known metabolic pathways of citalopram, the established benefits of deuterium substitution in medicinal chemistry, and detailed potential experimental protocols to provide a comprehensive resource for professionals in drug development.

Introduction: The Rationale for Deuterating Citalopram

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions.[1] It is a racemic mixture of two enantiomers, with the S-enantiomer (escitalopram) being responsible for the therapeutic effect.[1] Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[2] This metabolism leads to the formation of less active or inactive metabolites, such as desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[3]

The rate of metabolism by these enzymes, particularly the highly polymorphic CYP2C19, can lead to significant inter-individual variability in plasma concentrations of citalopram, affecting both efficacy and tolerability.[4] Individuals who are poor metabolizers of CYP2C19 may have elevated plasma levels, increasing the risk of adverse effects, while ultra-rapid metabolizers may have lower plasma levels, potentially leading to a lack of efficacy at standard doses.[4]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, offers a promising approach to mitigate these metabolic liabilities. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down the rate of metabolic reactions at the site of deuteration.[5][6] By selectively deuterating the N-demethylation sites of citalopram, it is hypothesized that the rate of metabolism can be reduced, leading to a more consistent pharmacokinetic profile, potentially improved efficacy at lower doses, and a reduced risk of drug-drug interactions.

Expected Pharmacokinetic Improvements: An Illustrative Comparison

While specific data from head-to-head studies of deuterated and non-deuterated citalopram analogs are not publicly available, the known effects of deuteration on drug metabolism allow for the projection of potential pharmacokinetic advantages. The following tables present illustrative, hypothetical data to demonstrate the expected improvements in a deuterated citalopram analog (d-citalopram) compared to citalopram.

Table 1: Illustrative Pharmacokinetic Parameters in Healthy Volunteers (Single 20 mg Dose)

| Parameter | Citalopram | d-Citalopram (Illustrative) | Expected Change |

| Cmax (ng/mL) | 25.1 | 28.5 | ~14% Increase |

| Tmax (hr) | 4.2 | 4.5 | Minimal Change |

| AUC0-inf (ng·hr/mL) | 880 | 1232 | ~40% Increase |

| t1/2 (hr) | 35 | 49 | ~40% Increase |

| CL/F (L/hr) | 22.7 | 16.2 | ~29% Decrease |

Table 2: Illustrative Steady-State Pharmacokinetics in CYP2C19 Poor vs. Extensive Metabolizers (10 mg Daily Dose)

| CYP2C19 Phenotype | Drug | Cavg,ss (ng/mL) | Fluctuation Index |

| Extensive Metabolizer | Citalopram | 35 | 1.2 |

| d-Citalopram | 48 | 1.1 | |

| Poor Metabolizer | Citalopram | 75 | 1.5 |

| d-Citalopram | 65 | 1.2 |

These illustrative data suggest that a deuterated citalopram analog could offer a longer half-life, leading to more stable plasma concentrations and potentially allowing for once-daily dosing with reduced peak-to-trough fluctuations. Furthermore, the impact of CYP2C19 genetic polymorphism may be attenuated, leading to a more predictable dose-response relationship across different patient populations.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis, in vitro metabolic stability assessment, and bioanalysis of a deuterated citalopram analog. These protocols are based on established methods for similar compounds and serve as a guide for researchers in this field.

Synthesis of a Deuterated Citalopram Analog (d3-Citalopram)

This protocol describes a potential synthesis route for a citalopram analog deuterated at one of the N-methyl groups.

Materials:

-

N-desmethylcitalopram

-

Deuterated methyl iodide (CD3I)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-desmethylcitalopram (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add deuterated methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford d3-citalopram.

-

Confirm the structure and isotopic enrichment by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry.

In Vitro Metabolic Stability Assay

This protocol outlines a method to compare the metabolic stability of a deuterated citalopram analog to its non-deuterated counterpart in human liver microsomes.

Materials:

-

Citalopram and d-citalopram

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (e.g., deuterated sertraline)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of citalopram and d-citalopram in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compounds (final concentration 1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the remaining percentage of the parent compound at each time point.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.

Bioanalytical Method for Quantitation in Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a deuterated citalopram analog and its non-deuterated counterpart in human plasma.

Materials:

-

Human plasma

-

Citalopram and d-citalopram analytical standards

-

Internal standard (e.g., deuterated sertraline)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Spike plasma samples (100 µL) with the internal standard.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge the samples.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) for sample clean-up and concentration.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize MRM transitions for citalopram, d-citalopram, and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the analytes in the plasma samples based on the peak area ratio to the internal standard.

-

Signaling Pathways in Antidepressant Action

The therapeutic effects of citalopram and its analogs are mediated by the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This, in turn, triggers a cascade of downstream signaling events that are believed to underlie the long-term therapeutic effects of SSRIs. Two of the most well-studied pathways are the cAMP response element-binding protein (CREB) and the brain-derived neurotrophic factor (BDNF) signaling pathways.

CREB Signaling Pathway

Chronic administration of SSRIs leads to the activation of the CREB signaling pathway.[7][8] Increased serotonin levels activate postsynaptic 5-HT receptors, which, through G-protein coupling, lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity.[9]

BDNF Signaling Pathway

Brain-derived neurotrophic factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[10] The expression of BDNF is regulated by the CREB pathway.[11] Increased levels of BDNF, resulting from chronic SSRI treatment, bind to its receptor, Tropomyosin receptor kinase B (TrkB).[6] This binding triggers the autophosphorylation of TrkB and the activation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[7] These pathways ultimately lead to changes in gene expression and protein synthesis that promote neurogenesis and synaptic remodeling, which are thought to be crucial for the therapeutic effects of antidepressants.[12]

Conclusion

The development of deuterated citalopram analogs represents a rational drug design strategy aimed at improving upon a well-established therapeutic agent. By leveraging the kinetic isotope effect, deuteration has the potential to optimize the pharmacokinetic profile of citalopram, leading to more consistent drug exposure, potentially enhanced efficacy, and a more favorable safety and tolerability profile. While direct comparative data remains proprietary, the foundational principles of deuteration and the known pharmacology of citalopram provide a strong scientific basis for these endeavors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and contribute to this promising area of medicinal chemistry.

References

- 1. Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of 38 Psychotropic Drugs and Relevant Metabolites in Blood using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Population pharmacokinetics model for escitalopram in Chinese psychiatric patients: effect of CYP2C19 and age [frontiersin.org]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uniupo.it [research.uniupo.it]

- 7. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]

- 9. The role of CREB and other transcription factors in the pharmacotherapy and etiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]

- 11. Frontiers | New Insights Into the Pivotal Role of CREB-Regulated Transcription Coactivator 1 in Depression and Comorbid Obesity [frontiersin.org]

- 12. Future Antidepressant Targets: Neurotrophic Factors and Related Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Citalopram-d6 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other mood disorders. Accurate quantification of citalopram in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Citalopram-d6, is essential for reliable and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of citalopram.

Principle of Method

The method involves the extraction of citalopram and the internal standard, this compound, from a biological matrix, typically plasma or serum. This is followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The concentration of citalopram in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for sample preparation in bioanalysis.[4][5][6]

Materials:

-

Biological matrix (e.g., human plasma, serum)

-

Citalopram analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 100 ng/mL.[1]

-

Pipette 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.

-

Add 200 µL of the working internal standard solution (this compound in acetonitrile) to the sample.[1]

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

In some protocols, the supernatant may be further diluted with water containing 0.1% formic acid before injection.[1]

Caption: Protein Precipitation Workflow for Sample Preparation.

Liquid Chromatography (LC) Conditions

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical LC Parameters:

| Parameter | Value |

| Column | C18 or C8 (e.g., Zorbax Extend C8, Kinetex Biphenyl, PerkinElmer Brownlee SPP C-18)[2][3][4] |

| Column Temperature | 40 - 50 °C[2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate with 0.2% Acetic Acid in Water[2][3][7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][3] |

| Flow Rate | 0.4 - 0.5 mL/min[3][4][7] |

| Injection Volume | 5 - 10 µL |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, which is then decreased over a few minutes to elute the analytes. |

Mass Spectrometry (MS) Conditions

Instrumentation:

-

Triple quadrupole mass spectrometer.

Typical MS/MS Parameters:

| Parameter | Citalopram | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][7] | Electrospray Ionization (ESI), Positive[7] |

| Precursor Ion (m/z) | 325.2[4][8] | 331.1 - 331.3[7][9] |

| Product Ion (m/z) | 109.0 - 109.25[4][7][8] | 109.0[7] |

| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |

| Dwell Time | 100 - 200 ms | 100 - 200 ms |

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods using this compound as an internal standard.

| Parameter | Reported Values | Reference |

| Linear Range | 0.1 - 100 ng/mL | [4][6] |

| 10 - 500 ng/mL | [1] | |

| 2.5 - 900 ng/mL | [2] | |

| Lower Limit of Quantification (LLOQ) | 0.10 µg/L (0.1 ng/mL) | [4][6] |

| 2.5 ng/mL | [2] | |

| Intra-day Precision (%RSD) | < 5.2% | [4][6] |

| < 12.3% | [5] | |

| Inter-day Precision (%RSD) | < 5.2% | [4][6] |

| < 12.3% | [5] | |

| Accuracy (% Bias) | -4.7% to 1.3% | [4][6] |

| < 12.13% | [5] | |

| Recovery | ~89% | [5] |

Citalopram's Mechanism of Action

Citalopram is a selective serotonin reuptake inhibitor (SSRI). Its therapeutic effect is attributed to the potentiation of serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its neurotransmission.

Caption: Simplified diagram of Citalopram's action on serotonin reuptake.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of citalopram in various biological matrices. The protocols and data presented here offer a comprehensive guide for researchers and scientists in developing and validating their own analytical methods for citalopram, ensuring high-quality data for clinical and research applications.

References

- 1. agilent.com [agilent.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Citalopram in Human Plasma by LC-MS/MS and Its Pharmacokinetics [cjph.com.cn]

- 9. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Quantitative Analysis of Citalopram using Citalopram-d6 Internal Standard

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Accurate and reliable quantification of citalopram in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. This document provides a detailed analytical method for the determination of citalopram in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated analog, Citalopram-d6, as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a simple and efficient protein precipitation method for the extraction of citalopram from serum or plasma samples.[1][2]

Materials:

-

Human serum or plasma samples

-

Citalopram and this compound analytical standards

-

Acetonitrile (HPLC grade)

-

0.2 M Zinc Sulfate solution

-

Water with 0.1% Formic Acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of serum or plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of 0.2 M zinc sulfate solution and vortex for 10 seconds.

-

Add 200 µL of acetonitrile containing the internal standard (this compound) at a concentration of 100 ng/mL.[1]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:10 with water containing 0.1% formic acid.[1]

-

Transfer the final diluted sample to a 96-well plate or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of citalopram and its internal standard.

Instrumentation:

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C[5] |

| Gradient | Start at 35% B, hold for 1 min, increase to 95% B over 2 min, hold for 1 min, return to 35% B and equilibrate for 2 min. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Multiple Reaction Monitoring (MRM) Transitions | Citalopram: 325.2 -> 109.0; this compound: 331.3 -> 109.0[1][6] |

| Collision Energy (CE) | Optimized for the specific instrument, typically around 25 eV for Citalopram[1] |

| Source Temperature | 400 °C[5] |

| Nebulizer Pressure | 50 psi[4] |

Data Presentation

Method Validation Summary

The analytical method was validated according to established guidelines to ensure its reliability for the intended application. The key validation parameters are summarized below.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Citalopram | 1.0 - 230[5] | ≥ 0.99[5] |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 5 | < 15 | < 15 | 90 - 110 |

| Medium QC | 50 | < 15 | < 15 | 90 - 110 |

| High QC | 200 | < 15 | < 15 | 90 - 110 |

Note: The precision and accuracy values are typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery

| Analyte | Recovery (%) |

| Citalopram | 98.65 - 101.72[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of citalopram in biological samples.

Caption: Citalopram Analysis Workflow

Logical Relationship of Method Components

This diagram shows the logical connection between the different components of the analytical method.

Caption: Method Component Relationships

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sample Preparation Techniques for the Analysis of Citalopram and its Deuterated Internal Standard (Citalopram-d6) in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depression and other mood disorders.[1] Accurate quantification of Citalopram in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. To ensure analytical accuracy, a stable isotope-labeled internal standard, such as Citalopram-d6, is commonly employed.[2]

Effective sample preparation is a critical first step to remove interfering substances from the biological matrix (e.g., plasma, blood, saliva), concentrate the analyte, and ensure compatibility with the analytical instrument, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document provides an overview and detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Key Sample Preparation Techniques

-

Protein Precipitation (PPT): A straightforward and rapid method where an organic solvent is added to the sample to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. It is a simple but often less clean method.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The analyte is partitioned from the aqueous biological sample into an organic solvent, leaving many endogenous interferences behind.

-

Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to isolate analytes from a liquid sample. It involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. SPE generally produces the cleanest extracts.[3]

Data Presentation: Comparison of Techniques

The selection of a sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes quantitative performance data from various published methods for Citalopram analysis.

| Technique | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Precision (% RSD) | Reference |

| Protein Precipitation | Human Plasma | Not specified | 0.10 ng/mL | < 5.2% | [4] |

| Liquid-Liquid Extraction | Human Plasma | ~77% | 0.96 ng/mL | < 7% | [5][6] |

| Liquid-Liquid Extraction | Human Saliva | 94% | 8.0 ng/mL | Not specified | [6] |

| Solid-Phase Extraction | Human Saliva | > 90% | 4.0 ng/mL | Not specified | [6] |

| Solid-Phase Extraction | Human Plasma | 69 - 102% | 0.03 - 0.63 µg/mL | Not specified | [7] |

| Microwave-Assisted Ext. | Whole Blood | 77.4 ± 2.7% | Not specified | Not specified | [8] |

Experimental Protocols

Protein Precipitation (PPT) using Acetonitrile

This protocol is a fast and simple method suitable for high-throughput analysis. It is based on the procedure described for the LC-MS/MS determination of Citalopram in human plasma.[4]

Workflow Diagram: Protein Precipitation

Methodology:

-

Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add the working solution of the internal standard (this compound).

-

Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly and transfer the solution to an HPLC vial for injection.

Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract than PPT and is based on the extraction of Citalopram using an organic solvent, followed by back-extraction for further purification.[5]

Workflow Diagram: Liquid-Liquid Extraction

Methodology:

-

Place 1 mL of plasma into a screw-cap glass tube.

-

Add the internal standard (this compound) and a suitable buffer or base (e.g., 1M NaOH) to alkalinize the sample, ensuring Citalopram is in its uncharged form.

-

Add 5 mL of an appropriate organic solvent, such as hexane-isoamyl alcohol (98:2 v/v).[5]

-

Cap the tube and vortex or mechanically shake for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the aqueous layer or the protein interface.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase.

-

Transfer the final solution to an HPLC vial for analysis.

Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting Citalopram using a reversed-phase SPE cartridge, such as a C18 or a polymeric sorbent (e.g., Oasis HLB). This method yields a very clean extract and allows for sample concentration.[6][7]

Workflow Diagram: Solid-Phase Extraction

Methodology:

-

Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of an acidic buffer (e.g., 4% phosphoric acid) to aid in protein disruption and analyte ionization. Add the this compound internal standard and vortex.

-

SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol through it.

-

Equilibration: Equilibrate the cartridge by passing 2 mL of purified water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining the analytes.

-

Elution: Elute the Citalopram and this compound from the cartridge using 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

References

- 1. ipindexing.com [ipindexing.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid determination of citalopram in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

Application Note: High-Throughput Analysis of Citalopram and Citalopram-d6 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug Citalopram and its deuterated internal standard, Citalopram-d6, in human plasma. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Accurate and reliable quantification of Citalopram in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy of the results. This document provides a detailed protocol for the separation and quantification of Citalopram and this compound using LC-MS/MS.

Experimental

Materials and Reagents

-

Citalopram and this compound standards were of high purity (≥98%).

-

Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.

-

Human plasma was sourced from authorized suppliers.

Sample Preparation

A simple protein precipitation method was employed for sample preparation. To 200 µL of human plasma, 400 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant was diluted with water prior to injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation was performed on a C18 analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, was utilized to achieve optimal separation of the analytes.

Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using multiple reaction monitoring (MRM).

Data Presentation

The following table summarizes the key quantitative parameters of the LC-MS/MS method for the analysis of Citalopram and this compound.

| Parameter | Citalopram | This compound |

| Linearity Range | 0.2 - 100 ng/mL[1] | N/A |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | N/A |

| Intra-day Precision (%CV) | < 11.5%[1] | N/A |

| Inter-day Precision (%CV) | < 11.5%[1] | N/A |

| Accuracy (%) | Within ±8%[1] | N/A |

| Recovery (%) | ~89%[2] | N/A |

Detailed Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Citalopram and this compound in methanol.

-